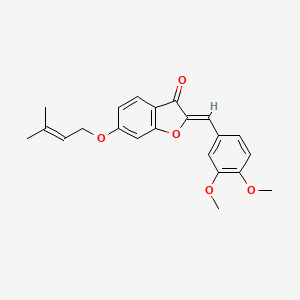
(Z)-2-(3,4-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(3,4-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H22O5 and its molecular weight is 366.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(3,4-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, supported by recent research findings.
Chemical Structure and Properties
The compound features a benzofuran core with various substituents that influence its biological activity. The presence of methoxy groups and an allylic ether moiety enhances its lipophilicity and reactivity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the target compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | K562 (Leukemia) | TBD | Induces apoptosis via ROS |
| Benzofuran Derivative A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction via mitochondrial pathway |
| Benzofuran Derivative B | A549 (Lung Cancer) | 20 | ROS-mediated apoptosis |
The compound has shown promising results in preliminary cytotoxicity assays against various cancer cell lines. For instance, it was observed to significantly increase the activity of caspases 3 and 7 after prolonged exposure, indicating a strong pro-apoptotic effect .
2. Anti-inflammatory Effects
Benzofuran derivatives are also recognized for their anti-inflammatory properties. The target compound has been reported to inhibit key pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in experimental models.
| Cytokine | Inhibition (%) |
|---|---|
| TNF-α | 93.8 |
| IL-1 | 98 |
| IL-6 | TBD |
Studies have demonstrated that the compound effectively suppresses NF-κB activity in macrophage cells, which plays a crucial role in inflammatory responses .
3. Antioxidant Activity
The antioxidant capacity of benzofuran derivatives is attributed to their ability to scavenge free radicals and reduce oxidative stress. The target compound's structure suggests potential interactions with reactive species, contributing to its protective effects against oxidative damage.
Case Studies
Several case studies have been conducted to evaluate the biological activity of benzofuran derivatives:
- Cytotoxicity Assay : A study assessed the cytotoxic effects of various benzofuran derivatives on A549 and MCF-7 cell lines using the MTT assay. The results indicated that modifications in substituents significantly influenced cytotoxicity levels.
- Apoptosis Induction : Flow cytometry analysis using Annexin V-FITC staining confirmed that the compound induces early apoptotic changes in K562 cells, corroborating its potential as an anticancer agent .
属性
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-14(2)9-10-26-16-6-7-17-19(13-16)27-21(22(17)23)12-15-5-8-18(24-3)20(11-15)25-4/h5-9,11-13H,10H2,1-4H3/b21-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDVCVUIKQUWPR-MTJSOVHGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














